molecular formula C10H12Cl2FN B2810989 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hcl CAS No. 1909327-49-6

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hcl

Cat. No.: B2810989
CAS No.: 1909327-49-6
M. Wt: 236.11
InChI Key: RVCISOUIADQGSF-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2FN. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride typically involves multiple steps, including halogenation and amination reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the compound’s structure can enhance its binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride: Similar in structure but lacks the chlorine atom.

    5-Chloro-1,2,3,4-tetra hydronaphthylamine hydrochloride: Similar in structure but lacks the fluorine atom.

Uniqueness

The unique combination of chlorine and fluorine atoms in 7-Chloro-5-fluoro-1,2,3,4-tetra hydronaphthylamine hydrochloride distinguishes it from other similar compounds. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCISOUIADQGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-49-6
Record name 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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